2-Cefpodoxime Proxetil
Description
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUTKULXVYHIJ-FJWTYUKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339528-86-8 | |
| Record name | delta-2-Cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELTA-2-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Process Description
The DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-mediated alkylation, described in WO2002068429A1, involves coupling cefpodoxime acid with 1-iodoethyl isopropyl carbonate under controlled conditions. Key steps include:
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Dissolving cefpodoxime acid in a solvent system containing methanol and dichloromethane.
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Adding DBU as a base catalyst at -8°C to -5°C.
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Introducing 1-iodoethyl isopropyl carbonate to form the proxetil ester.
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Quenching the reaction with cyclohexane to precipitate the product.
This method achieves a diastereoisomeric ratio (B/A+B) of 0.52, favoring the pharmacologically active B-isomer, with a final assay purity of 98%.
Optimization of Reaction Conditions
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Temperature Control : Maintaining temperatures below -5°C minimizes byproduct formation.
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Catalyst Stoichiometry : A 1:1 molar ratio of DBU to cefpodoxime acid ensures optimal reaction kinetics.
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Solvent System : Methanol-dichloromethane mixtures enhance solubility while facilitating easy isolation.
Table 1: Key Parameters for DBU-Catalyzed Alkylation
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | -8°C to -5°C | Prevents thermal degradation |
| DBU Equivalents | 1.0 eq | Maximizes conversion |
| Stirring Time | 45 minutes | Ensures complete alkylation |
Sodium Acetate-Mediated Synthesis
Process Overview (CN101768171B)
This method utilizes sodium acetate as a weak base to facilitate esterification in dimethylformamide (DMF):
Advantages Over Traditional Methods
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Reduced Isomerization : The aqueous DMF system suppresses formation of the inactive 2-isomer.
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Scalability : Simplified workup steps enable large-scale production.
Table 2: Sodium Acetate Method Performance Metrics
| Metric | Result |
|---|---|
| Isomer Content (2-isomer) | 0.3% |
| Yield | 85–90% |
| Purity (HPLC) | ≥99% |
MAEM Intermediate-Based Synthesis
Role of MAEM in Streamlining Production
MAEM (methoxyaminoethyl methacrylate) serves as a critical intermediate for side-chain modification. A 2017 study demonstrated its utility in reducing reaction time from 24 hours to 6 hours while improving yield to 92%.
Key Modifications
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Lewis Acid Catalysts : Zinc chloride or boron trifluoride etherate accelerates acylation.
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Solvent Substitution : Replacing tetrahydrofuran with ethyl acetate reduces toxicity.
Table 3: MAEM Method Optimization Outcomes
| Variable | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 24 hours | 6 hours |
| Yield | 75% | 92% |
| Solvent | Tetrahydrofuran | Ethyl acetate |
Comparative Analysis of Synthetic Routes
Yield and Isomer Control
Table 4: Method Comparison for Industrial Application
| Method | Yield | 2-Isomer Content | Scalability |
|---|---|---|---|
| DBU-Catalyzed | 90% | 0.52 ratio | High |
| Sodium Acetate | 85–90% | 0.3% | Moderate |
| MAEM-Based | 92% | 0.25% | High |
Chemical Reactions Analysis
Types of Reactions: 2-Cefpodoxime Proxetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The primary product formed from these reactions is cefpodoxime, the active metabolite of this compound. Other degradation products may form under stress conditions, but these are typically well-resolved from the standard drug peaks .
Scientific Research Applications
2-Cefpodoxime Proxetil has a wide range of scientific research applications:
Chemistry: It is used in the development of stability-indicating methods and analytical techniques.
Biology: The compound is studied for its antibacterial properties and interactions with various bacterial strains.
Mechanism of Action
2-Cefpodoxime Proxetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Physicochemical Properties
Cefpodoxime Proxetil’s physicochemical challenges are shared with other cephalosporins but are more pronounced due to its hydrophobic nature. For instance:
Cefpodoxime Proxetil’s solubility limitations necessitate formulations like urea inclusion complexes or PEG solid dispersions to achieve therapeutic efficacy, whereas cefaclor and cefuroxime axetil require fewer interventions .
Pharmacokinetics
Cefpodoxime Proxetil’s pharmacokinetics are favorable compared to older cephalosporins:
- Half-life : 2.4–3.0 hours (permits twice-daily dosing) .
- Protein Binding : 20–30%, lower than cefuroxime axetil (33–50%) .
- Excretion : Primarily renal, similar to cefaclor but with a broader tissue penetration .
Clinical Efficacy
Respiratory Infections :
- In adults with acute sinusitis, Cefpodoxime Proxetil achieved 84% clinical cure vs. 68% for cefaclor (p=0.01) .
- For pediatric pneumonia, its efficacy (93–95%) matched cefuroxime axetil and amoxicillin/clavulanic acid .
Skin/Soft Tissue Infections :
Urinary Tract Infections :
Formulation Strategies
Cefpodoxime Proxetil’s reliance on advanced formulations highlights its intrinsic solubility challenges compared to peers .
Biological Activity
2-Cefpodoxime proxetil is an oral third-generation cephalosporin antibiotic, primarily used to treat a variety of bacterial infections. As a prodrug, it is converted in the body to its active form, cefpodoxime, which exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.
Cefpodoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP 3, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls. This inhibition leads to cell lysis and death, particularly in bacteria that are susceptible to beta-lactam antibiotics. Notably, cefpodoxime is stable against many plasmid-mediated beta-lactamases, making it effective against organisms that have developed resistance to other beta-lactams .
Antibacterial Spectrum
Cefpodoxime displays potent activity against a wide range of pathogens:
- Gram-positive bacteria : Effective against Streptococcus pneumoniae, pyogenic streptococci (Lancefield groups A, C, and G), and Staphylococcus aureus (methicillin-susceptible strains).
- Gram-negative bacteria : Active against Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase producers), and Branhamella catarrhalis. However, it shows variable activity against Acinetobacter spp. and is ineffective against Enterococcus spp. .
Pharmacokinetics
The pharmacokinetic profile of cefpodoxime proxetil indicates its absorption and distribution characteristics:
- Absorption : Approximately 50% of an oral dose is absorbed when administered on an empty stomach. The prodrug is de-esterified in the intestinal mucosa to release cefpodoxime.
- Half-life : The elimination half-life ranges from 1.9 to 3.7 hours, allowing for twice-daily dosing.
- Protein binding : Cefpodoxime binds to serum proteins at a rate of 22% to 33% .
Clinical Efficacy
Cefpodoxime proxetil has been shown to be effective in treating various infections:
- Respiratory tract infections : Comparable efficacy to parenteral ceftriaxone in treating bronchopneumonia.
- Urinary tract infections : Demonstrated effectiveness against common uropathogens.
- Skin and soft tissue infections : Effective for both adult and pediatric patients.
In comparative studies, cefpodoxime was found to be as effective as multiple daily doses of other antibiotics like amoxicillin and phenoxymethylpenicillin for treating pharyngotonsillitis and other infections .
Case Studies
A review of clinical trials highlights several key findings:
- Efficacy in Gonorrhea Treatment : A single oral dose of cefpodoxime was as efficacious as ceftriaxone in treating uncomplicated anogenital gonococcal infections.
- Comparative Trials : In one study involving patients with respiratory infections, cefpodoxime administered twice daily was found equally effective as a thrice-daily regimen of amoxicillin with clavulanate .
Summary Table of Antibacterial Activity
| Bacteria Type | Specific Organisms | MIC (mg/L) |
|---|---|---|
| Gram-positive | Streptococcus pneumoniae | <0.06 |
| Staphylococcus aureus | Variable | |
| Gram-negative | Enterobacteriaceae | <1 |
| Haemophilus influenzae | <1 | |
| Branhamella catarrhalis | <2 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying cefpodoxime proxetil and its degradation products in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with method optimization involving parameters such as mobile phase composition (e.g., methanol:phosphate buffer pH 4.0 at 65:35), column type (e.g., Phenomenex ODS), and detection wavelength (252 nm). Validation includes linearity (5–100 µg/mL), precision (%RSD <2%), and robustness testing under varied flow rates and pH . Stability-indicating methods must resolve degradation products (e.g., cefpodoxime acid) from the parent compound, with resolution factors >2 for isomer separation .
Q. How do pharmacopeial standards (e.g., USP, ICH) guide quality control of cefpodoxime proxetil?
- Methodological Answer : Pharmacopeial protocols specify chromatographic conditions (e.g., column: C18, detection: UV 254 nm) and acceptance criteria for impurities (e.g., total impurities ≤6.0%). System suitability tests ensure reproducibility (theoretical plates >2000, tailing factor <2). Sample preparation involves dissolving in methanol or phosphate buffer, followed by filtration and injection .
Q. What formulation parameters are critical for optimizing cefpodoxime proxetil suspensions?
- Methodological Answer : Key parameters include sedimentation volume (>0.9 mL/mL), redispersibility (≤3 inversions), and dissolution rate (>85% in 30 min). Factorial designs (e.g., 3³ factorial) optimize excipient ratios (e.g., disintegrants, binders) and granulation conditions (temperature, premixing time). Stability is assessed under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can Analytical Quality by Design (AQbD) principles be applied to impurity profiling of cefpodoxime proxetil?
- Methodological Answer : AQbD involves defining an Analytical Target Profile (ATP: e.g., resolution >1.5 between impurities), identifying Critical Method Attributes (CMAs: pH, flow rate), and conducting risk assessment (e.g., Ishikawa diagrams). Central Composite Design (CCD) optimizes variables (e.g., mobile phase ratio, column temperature) to ensure robustness. Validation includes forced degradation studies (acid/alkali hydrolysis, oxidative stress) .
Q. How do pharmacokinetic factors influence the design of bioavailability studies for cefpodoxime proxetil?
- Methodological Answer : Bioavailability studies require plasma sample analysis via validated HPLC or LC-MS/MS methods (LOD: 53 ng/mL, LOQ: 160 ng/mL). Key parameters include Cmax (1.5–2.5 µg/mL), Tmax (2–3 hrs), and AUC (24–30 µg·hr/mL). Food effects (high-fat meals delay absorption by 1 hr) and pediatric dosing adjustments (4–8 mg/kg/day) must be considered .
Q. What experimental strategies resolve contradictions in clinical efficacy data for cefpodoxime proxetil versus comparators (e.g., cefixime)?
- Methodological Answer : Meta-analyses of controlled trials (n=285) should stratify by infection type (e.g., urinary tract vs. otitis media) and resistance patterns (e.g., β-lactamase prevalence). For example, cefpodoxime shows comparable cure rates (82%) to cefixime in uncomplicated cystitis but lower efficacy in regions with high ESBL-producing pathogens. Confounding factors (e.g., adherence, dosing intervals) require sensitivity analysis .
Q. How are stability-indicating methods validated for cefpodoxime proxetil under stress conditions?
- Methodological Answer : Stress testing includes acid (0.1N HCl, 80°C), alkali (0.1N NaOH, 80°C), oxidative (3% H₂O₂), and photolytic (UV 254 nm) degradation. Degradation products are identified via LC-MS and compared to reference standards. Method validation requires specificity (no co-elution), accuracy (recovery 98–102%), and precision (inter-day %RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
